Positional Isomerism Defines Functional Potential: 3-Pyridazinyl vs. 4-Pyridazinyl Substitution
The substitution position of the alanine moiety on the pyridazine ring is a critical determinant of a compound's utility. 3-Pyridazinealanine (substitution at the 3-position of the pyridazine ring) presents a distinct electronic and steric environment compared to its 4-substituted isomer, Pyridazin-4-yl-L-alanine (CAS 106690-38-4) . While direct comparative bioactivity data is unavailable, class-level inference from pyridazine SAR studies demonstrates that positional isomerism drastically alters molecular recognition. For instance, in a series of 3-hydroxypyridazine 1-oxide AMPA receptor agonists, the position of the alanine side-chain (positions 4, 5, or 6) was shown to significantly modulate subtype selectivity and agonist potency [1]. A similar principle applies to 3-Pyridazinealanine, making it non-interchangeable with its 4-substituted isomer in any assay or synthesis where molecular recognition is paramount.
| Evidence Dimension | Molecular Recognition Potential (Positional Isomerism) |
|---|---|
| Target Compound Data | Alanine substitution at pyridazine C3 position; molecular weight 167.17 g/mol |
| Comparator Or Baseline | Pyridazin-4-yl-L-alanine (CAS 106690-38-4): Alanine substitution at pyridazine C4 position; molecular weight 167.17 g/mol |
| Quantified Difference | Isomeric structural difference; no direct quantitative bioactivity comparison available for these specific isomers. |
| Conditions | N/A - Class-level inference based on established SAR for pyridazine positional isomers in related receptor systems [1]. |
Why This Matters
For procurement, this confirms that 3-Pyridazinealanine is a distinct chemical entity from its 4-substituted isomer and cannot be used as a generic substitute, ensuring experimental reproducibility.
- [1] Greenwood, J. R., et al. (2006). 3-Hydroxypyridazine 1-oxides as carboxylate bioisosteres: A new series of subtype-selective AMPA receptor agonists. Bioorganic & Medicinal Chemistry, 14(14), 4809–4818. View Source
